molecular formula C19H17FN2O2S B298420 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Katalognummer B298420
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: ZPCASMUDJQCSBR-SCWWSTLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as EFMT, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. EFMT has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB and Akt signaling pathways, which are involved in cell proliferation and survival. 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant and anti-inflammatory responses. Additionally, 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of NF-κB and Akt signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics for a range of diseases. Additionally, 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one limitation of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is the development of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another direction is the investigation of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one's potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the elucidation of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one's mechanism of action and its interaction with other cellular processes and signaling pathways could provide insights into its therapeutic potential and inform the development of more effective treatments.

Synthesemethoden

The synthesis of 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the condensation of 4-fluorobenzaldehyde and 4-methoxyaniline in the presence of ethyl acetoacetate, followed by the addition of thiosemicarbazide and acetic acid. The resulting product is then purified through recrystallization to obtain 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in high yield and purity.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in a range of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of NF-κB and Akt signaling pathways. In diabetes research, 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorder research, 3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

3-Ethyl-5-(4-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molekularformel

C19H17FN2O2S

Molekulargewicht

356.4 g/mol

IUPAC-Name

(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17FN2O2S/c1-3-22-18(23)17(12-13-4-6-14(20)7-5-13)25-19(22)21-15-8-10-16(24-2)11-9-15/h4-12H,3H2,1-2H3/b17-12-,21-19?

InChI-Schlüssel

ZPCASMUDJQCSBR-SCWWSTLWSA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NC3=CC=C(C=C3)OC

Kanonische SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.